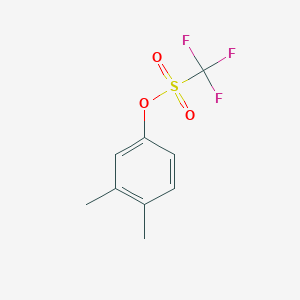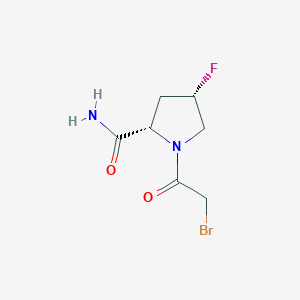
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is a synthetic compound that belongs to the class of fluorinated prolinamides This compound is characterized by the presence of a bromoacetyl group and a fluorine atom attached to the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Fluorination: The fluorine atom is introduced into the proline ring through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Bromoacetylation: The bromoacetyl group is introduced by reacting the fluorinated proline derivative with bromoacetyl bromide in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle hazardous reagents.
化学反応の分析
Types of Reactions
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with a thiol would yield a thioether derivative.
Oxidation: Oxidation of the bromoacetyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromoacetyl group can yield an alcohol derivative.
Hydrolysis: Hydrolysis of the amide bond results in the formation of the corresponding carboxylic acid and amine.
科学的研究の応用
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide involves its interaction with molecular targets through its reactive functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can influence the compound’s binding affinity and selectivity towards specific targets.
類似化合物との比較
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound has a similar bromoacetyl group but differs in the substitution pattern on the pyrrolidine ring.
(3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another related compound with a different ester group.
Uniqueness
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is unique due to the presence of both a bromoacetyl group and a fluorine atom on the proline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
426844-29-3 |
|---|---|
分子式 |
C7H10BrFN2O2 |
分子量 |
253.07 g/mol |
IUPAC名 |
(2S,4S)-1-(2-bromoacetyl)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H10BrFN2O2/c8-2-6(12)11-3-4(9)1-5(11)7(10)13/h4-5H,1-3H2,(H2,10,13)/t4-,5-/m0/s1 |
InChIキー |
AHAIPXCZKXPTSF-WHFBIAKZSA-N |
異性体SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)CBr)F |
正規SMILES |
C1C(CN(C1C(=O)N)C(=O)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


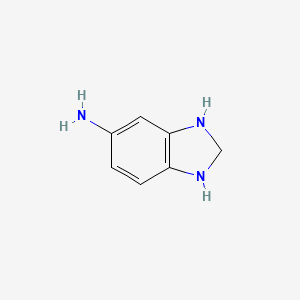
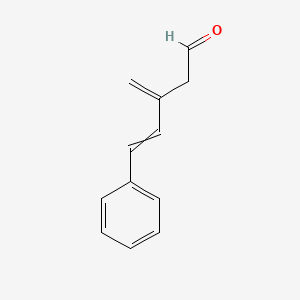
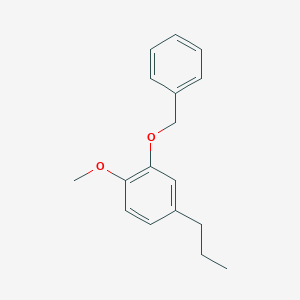

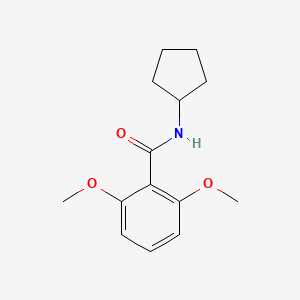


![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
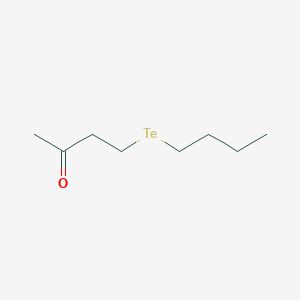
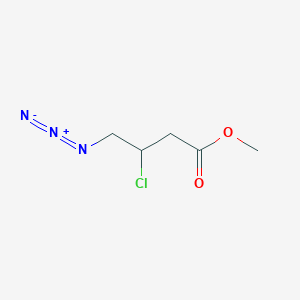
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
